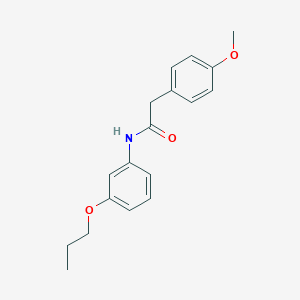

2-(4-methoxyphenyl)-N-(3-propoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-methoxyphenyl)-N-(3-propoxyphenyl)acetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. MPAA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been investigated.

Mécanisme D'action

The exact mechanism of action of MPAA is not fully understood, but it is believed to act on the central nervous system by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in pain and inflammation. By inhibiting their production, MPAA reduces pain and inflammation.

Biochemical and Physiological Effects:

MPAA has been shown to have analgesic, anti-inflammatory, and antipyretic effects. Studies have also shown that MPAA has antioxidant properties, which may be beneficial in treating neurodegenerative diseases. MPAA has been shown to have low toxicity and is generally well-tolerated in animal studies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using MPAA in lab experiments is its low toxicity and good tolerability in animals. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret results. In addition, the synthesis of MPAA can be challenging, which may limit its widespread use in research.

Orientations Futures

There are several future directions for MPAA research. One direction is to investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential use in developing new cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of MPAA and its potential side effects.

Conclusion:

In conclusion, MPAA is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. MPAA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been investigated. MPAA has shown promise as a potential candidate for developing new painkillers, treating neurodegenerative diseases, and developing new cancer treatments. However, further research is needed to fully understand its mechanism of action and potential side effects.

Méthodes De Synthèse

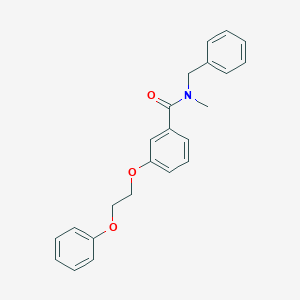

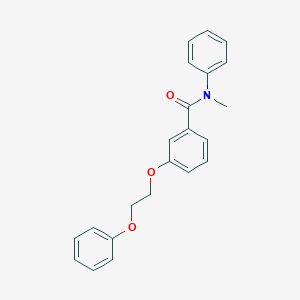

MPAA has been synthesized using different methods, including the reaction between 4-methoxyphenylacetic acid and 3-propoxyaniline in the presence of a catalyst. The reaction mixture is heated under reflux, and the resulting solid is filtered and purified using recrystallization. Other methods involve the use of different starting materials and catalysts, but the general principle remains the same.

Applications De Recherche Scientifique

MPAA has been investigated for its potential use in various fields of research, including medicinal chemistry, neuroscience, and cancer research. MPAA has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for developing new painkillers. In addition, MPAA has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MPAA has also been shown to have anticancer properties, making it a potential candidate for developing new cancer treatments.

Propriétés

Nom du produit |

2-(4-methoxyphenyl)-N-(3-propoxyphenyl)acetamide |

|---|---|

Formule moléculaire |

C18H21NO3 |

Poids moléculaire |

299.4 g/mol |

Nom IUPAC |

2-(4-methoxyphenyl)-N-(3-propoxyphenyl)acetamide |

InChI |

InChI=1S/C18H21NO3/c1-3-11-22-17-6-4-5-15(13-17)19-18(20)12-14-7-9-16(21-2)10-8-14/h4-10,13H,3,11-12H2,1-2H3,(H,19,20) |

Clé InChI |

KTZDXXWWUGMULU-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC |

SMILES canonique |

CCCOC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-[3-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B269322.png)

![N-[4-(2-ethoxyethoxy)phenyl]-2-phenoxyacetamide](/img/structure/B269323.png)

![2-(3,5-dimethylphenoxy)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B269324.png)

![N-[4-(2-ethoxyethoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B269326.png)

![2-(4-chlorophenyl)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B269327.png)

![2-propoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269333.png)

![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}propanamide](/img/structure/B269342.png)

![2-(2-bromo-4-chlorophenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B269343.png)

![3-(3-methylbutoxy)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B269344.png)